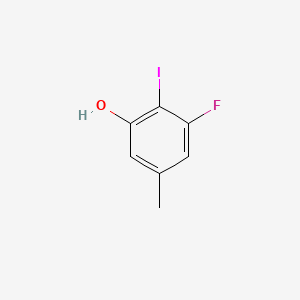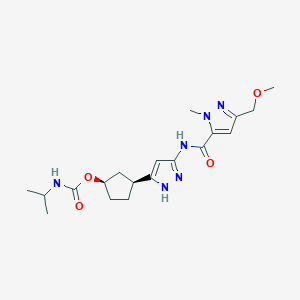
Val-Lys(Boc)-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid (Val-Lys(Boc)-PAB) is a synthetic peptide linker commonly used in the field of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, lysine protected by a tert-butyloxycarbonyl group, and para-aminobenzoic acid, are sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of green binary solvent mixtures has been explored to mitigate common side reactions and improve the environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butyloxycarbonyl protecting group can be removed under acidic conditions, revealing the free amine group of lysine.
Amide Bond Formation: The carboxyl group of para-aminobenzoic acid can react with amines to form amide bonds, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyloxycarbonyl group.
Amide Bond Formation: DCC and NHS are frequently used as coupling reagents to facilitate the formation of amide bonds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of peptide-based hydrogels and other biomaterials
Wirkmechanismus
The mechanism of action of Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid involves its role as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the linker is cleaved by proteases, releasing the cytotoxic drug. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valine-Lysine-Glycine: Another peptide linker used in ADCs, but with different cleavage properties.
Methionine-Valine-Lysine: Evaluated for its potential to reduce kidney uptake of radiolabeled peptides.
Uniqueness
Valine-Lysine(tert-Butyloxycarbonyl)-para-Aminobenzoic acid is unique due to its hydrophilic and protease-cleavable properties, making it highly effective in targeted drug delivery systems .
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDGVDDLTIMMLY-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)



![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)

![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)




